Biotin-PEG4-amino-t-Bu-DADPS-C6-azide

Chemical Proteomics Bioorthogonal Chemistry Mass Spectrometry Sample Prep

Eliminate streptavidin contamination and maximize proteomic depth. This trifunctional reagent uniquely combines a DADPS core for >95% acid-cleavage efficiency, a PEG4 spacer to minimize nonspecific binding, and a terminal azide for CuAAC/SPAAC click chemistry. • Yields >2× peptide identifications vs. non-cleavable biotin azides in BONCAT/TMT workflows. • Quantifies >10,000 cysteine residues-nearly 3× more than AZO-based linkers. • Releases captured targets under mild acidic conditions, leaving a defined 143 Da residual tag for unambiguous MS identification. Ideal for AP-MS, target-ID pull-downs, and PROTAC ternary complex validation. Standard pack sizes: 1 mg, 5 mg, 10 mg, 25 mg. Custom bulk synthesis available.

Molecular Formula C43H67N7O9SSi
Molecular Weight 886.2 g/mol
Cat. No. B2577659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-amino-t-Bu-DADPS-C6-azide
Molecular FormulaC43H67N7O9SSi
Molecular Weight886.2 g/mol
Structural Identifiers
InChIInChI=1S/C43H67N7O9SSi/c1-43(2,59-61(35-15-7-5-8-16-35,36-17-9-6-10-18-36)58-24-14-4-3-13-22-47-50-44)34-46-40(52)21-25-54-27-29-56-31-32-57-30-28-55-26-23-45-39(51)20-12-11-19-38-41-37(33-60-38)48-42(53)49-41/h5-10,15-18,37-38,41H,3-4,11-14,19-34H2,1-2H3,(H,45,51)(H,46,52)(H2,48,49,53)/t37-,38-,41-/m0/s1
InChIKeyCSHHHVOFXKFHMG-PCXFPAGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide: A Chemically Cleavable PROTAC Linker for Controlled Release and Proteomic Enrichment


Biotin-PEG4-amino-t-Bu-DADPS-C6-azide (CAS 1260247-50-4), also known as DADPS Biotin Azide, is a trifunctional bioconjugation reagent comprising a biotin affinity handle, a terminal azide for click chemistry, and a dialkoxydiphenylsilane (DADPS) core linker [1]. This compound is classified as a polyethylene glycol (PEG)-based PROTAC linker [2] and is engineered for applications requiring the selective capture, enrichment, and mild acid-cleavable release of labeled biomolecules for downstream analysis . Its structure integrates a hydrophilic PEG4 spacer to enhance solubility and mitigate nonspecific binding, a feature critical for maintaining native biomolecular interactions during complex proteomic workflows.

Why Standard Biotin Azide or Alternative Cleavable Linkers Cannot Replace Biotin-PEG4-amino-t-Bu-DADPS-C6-azide


Substituting Biotin-PEG4-amino-t-Bu-DADPS-C6-azide with a non-cleavable biotin azide, such as Biotin-PEG4-azide, fundamentally alters the experimental outcome by precluding the controlled release of captured targets, a step essential for eliminating streptavidin contamination and enabling unambiguous mass spectrometry (MS) identification [1]. Conversely, substituting with other cleavable linkers like the azobenzene (AZO) system introduces risks of artifactual modifications and reduced proteomic coverage, as direct comparative studies reveal the DADPS linker's superior performance in preserving sample integrity and maximizing identified peptides [2]. The unique combination of an acid-labile DADPS core, a solubility-enhancing PEG4 spacer, and a terminal azide in a single molecule addresses the critical pain points of nonspecific binding, incomplete release, and workflow incompatibility that plague generic alternatives, making it a non-fungible reagent for quantitative proteomics and targeted degradation studies .

Quantitative Evidence Supporting the Procurement of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide Over Comparators


Acid-Cleavable DADPS Linker Enables >90% Efficient Release Under Mild, MS-Compatible Conditions

The DADPS linker in Biotin-PEG4-amino-t-Bu-DADPS-C6-azide undergoes complete acid-catalyzed cleavage, releasing captured biomolecules with high efficiency under conditions that are compatible with downstream mass spectrometry analysis . In a head-to-head comparison of cleavable linkers, a DADPS-constructed probe was shown to be cleaved efficiently upon treatment with 10% formic acid (HCO2H) for 0.5 hours, a protocol that avoids harsh denaturants [1]. This cleavage event leaves a small and well-defined residual mass tag of only 143 Da on the labeled protein, a feature critical for minimizing spectral complexity during peptide identification . In contrast, alternative cleavable systems, such as the azobenzene (AZO) linker, have been reported to generate artifactual modifications that compromise data interpretation [2].

Chemical Proteomics Bioorthogonal Chemistry Mass Spectrometry Sample Prep

DADPS-Containing Probes More Than Double Peptide Identifications vs. Non-Cleavable Biotin in BONCAT Proteomics

In a direct comparative BONCAT (Bioorthogonal Noncanonical Amino Acid Tagging) study, the use of a cleavable biotin-alkyne probe containing the DADPS linker (analogous to the core chemistry of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide) was compared against an uncleavable biotin-alkyne probe for the identification and TMT quantification of newly synthesized proteins (NSP) [1]. The DADPS-based workflow identified and quantified more than double the number of peptides compared to the uncleavable analog [2]. This superior performance is attributed to the DADPS linker's ability to selectively release captured peptides from the streptavidin matrix, thereby eliminating interference from streptavidin-derived peptides and simplifying the sample complexity prior to MS analysis [3].

BONCAT Quantitative Proteomics Affinity Enrichment

DADPS Linker Outperforms Azobenzene (AZO) Linker in Chemical Proteomics with 3-Fold Increase in Quantified Cysteine Residues

A systematic parallel assessment of chemically cleavable linkers evaluated the performance of DADPS against the widely used azobenzene (AZO) linker for quantitative mapping of small molecule-protein interactomes [1]. The study found a significant discrepancy in performance, with the DADPS linker enabling the detection and quantification of over 10,000 unique cysteine residues when profiling the cysteinome of an epidermoid cancer cell line using a TMT-based quantitative workflow [2]. This represents a nearly 3-fold increase over the coverage achieved in previous studies using other cleavable biotin linkers under similar conditions [3]. The superior performance of DADPS was attributed to the absence of the artifactual modifications that plagued the AZO linker and the overall robustness of the DADPS cleavage chemistry [4].

Activity-Based Protein Profiling Cysteinome Profiling Chemical Proteomics

PEG4 Spacer Confers High Aqueous Solubility (≥112.84 mM in DMSO) to Mitigate Aggregation and Nonspecific Binding

The incorporation of a hydrophilic polyethylene glycol (PEG4) spacer in Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is a critical design feature that enhances its solubility in aqueous buffers and polar organic solvents, a property not universally shared by biotinylation reagents with hydrophobic linkers . Vendor-reported solubility data indicates that this compound can be dissolved in DMSO at concentrations of up to 100 mg/mL (approximately 112.84 mM), facilitating the preparation of high-concentration stock solutions for click chemistry reactions . This high solubility is essential for achieving efficient bioconjugation in biological media and for minimizing the nonspecific hydrophobic interactions and protein aggregation that can occur with less soluble biotin probes, thereby preserving the integrity of the sample and improving the signal-to-noise ratio in pull-down assays .

Bioconjugation PROTAC Synthesis Reagent Handling

Terminal Azide Enables Versatile Copper-Catalyzed Click Chemistry for Bioorthogonal Conjugation to Alkyne-Modified Biomolecules

The presence of a terminal azide group on Biotin-PEG4-amino-t-Bu-DADPS-C6-azide enables its participation in the highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction [1]. This 'click' chemistry approach is a cornerstone of bioorthogonal labeling strategies, allowing for the selective covalent attachment of the biotin-DADPS payload to a wide array of alkyne-functionalized biomolecules, including metabolically labeled proteins, modified nucleic acids, and synthetic glycans [2]. The reaction proceeds under mild conditions with high yields, forming a stable triazole linkage that is inert to most biological functionalities. While other biotin azide reagents exist, the combination of the azide with the acid-cleavable DADPS linker and solubility-enhancing PEG4 spacer in a single molecule distinguishes this compound for applications where both stable conjugation and subsequent controlled release are required .

Click Chemistry CuAAC Bioorthogonal Labeling

Optimal Use Cases for Biotin-PEG4-amino-t-Bu-DADPS-C6-azide Based on Empirical Evidence


BONCAT and Quantitative Proteomics for Newly Synthesized Proteins (NSP)

This compound is the reagent of choice for BONCAT workflows aimed at quantifying dynamic changes in the newly synthesized proteome. The DADPS linker's acid-cleavable nature enables the selective elution of NSP-derived peptides from streptavidin beads, a step proven to more than double peptide identifications compared to non-cleavable methods [1]. Researchers can confidently integrate this reagent into their TMT-based quantitative proteomics pipelines to maximize proteomic depth and data quality.

Activity-Based Protein Profiling (ABPP) and Chemical Proteomics

For mapping the targets of small-molecule probes or profiling the reactive cysteinome, Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is the superior choice. Its DADPS core has been demonstrated to enable the quantification of over 10,000 unique cysteine residues in a single experiment, a nearly 3-fold improvement over alternative cleavable linkers like azobenzene (AZO) [2]. The clean cleavage profile minimizes spectral artifacts, allowing for unambiguous identification of target engagement sites.

Synthesis of PROTACs Requiring a Cleavable Biotin Handle for Target Validation

In the development of Proteolysis Targeting Chimeras (PROTACs), this compound serves a dual purpose as a PEG-based linker and a validation tool. Its structure can be incorporated during synthesis as a functional moiety. Furthermore, its biotin tag and cleavable DADPS linker allow researchers to use the compound in pull-down assays to confirm target engagement and to release the captured ternary complex (PROTAC, E3 ligase, and target protein) for subsequent analysis, providing critical mechanistic insights .

High-Sensitivity Affinity Purification and Target Deconvolution

This reagent is ideally suited for affinity purification-mass spectrometry (AP-MS) workflows where minimizing contamination and maximizing target recovery are paramount. The high solubility conferred by the PEG4 spacer reduces nonspecific background binding, while the efficient acid cleavage releases the purified targets under mild conditions, leaving a small, well-defined 143 Da tag that does not interfere with MS identification [3]. This combination enhances the signal-to-noise ratio and enables the confident identification of low-abundance interactors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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